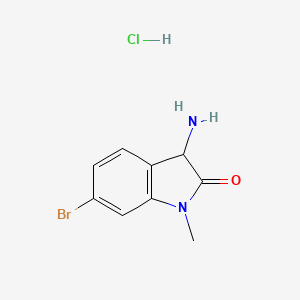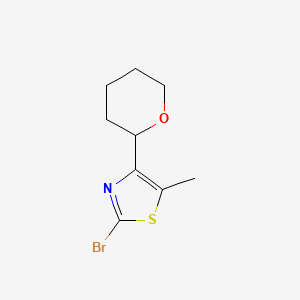
2,3,5-Trimethylpyridin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethylpyridin-4-amine hydrochloride is an organic chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.7 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethylpyridin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5-trimethylpyridine and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature and time are optimized to achieve the desired product yield.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards .
化学反应分析
Types of Reactions
2,3,5-Trimethylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
科学研究应用
2,3,5-Trimethylpyridin-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2,3,5-Trimethylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
2,3,5-Trimethylpyridine: A precursor in the synthesis of 2,3,5-Trimethylpyridin-4-amine hydrochloride.
4-Aminopyridine: A related compound with similar structural features but different functional groups.
2,6-Dimethylpyridine: Another pyridine derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
2,3,5-trimethylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-4-10-7(3)6(2)8(5)9;/h4H,1-3H3,(H2,9,10);1H |
InChI 键 |
NCPKVHFRMOETTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1N)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




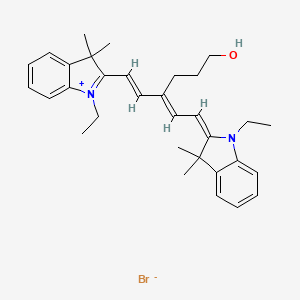
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)
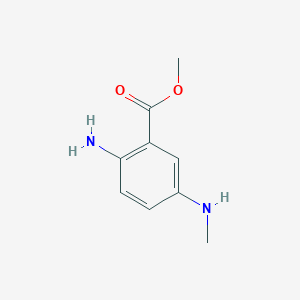
![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
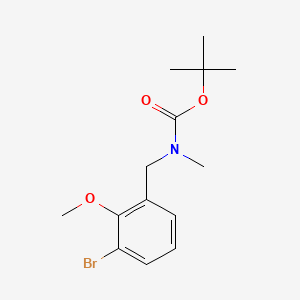

![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
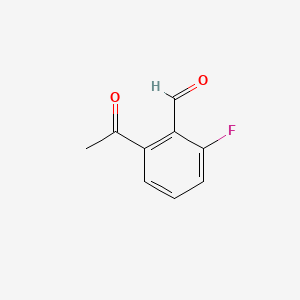
![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
